![molecular formula C9H10N2O2 B2690695 6-Ethoxybenzo[d]isoxazol-3-amine CAS No. 1935945-75-7](/img/structure/B2690695.png)
6-Ethoxybenzo[d]isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Ethoxybenzo[d]isoxazol-3-amine” is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.19 . The compound is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of isoxazoles, such as “this compound”, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O2/c1-2-12-6-3-4-7-8(5-6)13-11-9(7)10/h3-5H,2H2,1H3,(H2,10,11) .Chemical Reactions Analysis
Isoxazoles, including “this compound”, can undergo a variety of reactions due to the presence of the labile N–O bond in the isoxazole ring. This allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4°C .Scientific Research Applications
Environmental Contaminant Removal
Compounds similar to 6-Ethoxybenzo[d]isoxazol-3-amine, particularly those with aromatic structures and nitrogen-containing rings, have been studied for their environmental presence and removal technologies. For instance, the review by Prasannamedha and Kumar (2020) discusses the removal of sulfamethoxazole, a persistent organic pollutant, using cleaner techniques like adsorption and photocatalytic degradation (Prasannamedha & Kumar, 2020). These methodologies could be applicable to a wide range of compounds, including this compound, for environmental decontamination.
Antioxidant Activity Analysis
The exploration of antioxidant activities is another area where compounds like this compound might find relevance. Munteanu and Apetrei (2021) provide a critical presentation on various tests used to determine the antioxidant activity of compounds, highlighting the importance of such studies in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021). Given the structural uniqueness of this compound, investigating its antioxidant potential could be of significant interest.
Anticancer Agents from Natural Sources
Isoxazoline derivatives, which share structural similarities with this compound, have been highlighted for their anticancer properties. Kaur et al. (2014) review the occurrence of isoxazoline compounds in natural sources, their extraction, and synthetic pathways, emphasizing their potential as anticancer agents (Kaur et al., 2014). This suggests that researching the bioactivity of this compound could uncover novel therapeutic uses.
Synthetic Pathways and Chemical Transformations
The facile synthesis and antioxidant evaluation of isoxazolone derivatives, as discussed by Laroum et al. (2019), present a methodology for creating compounds with significant biological and medicinal properties (Laroum et al., 2019). Such synthetic pathways could be adapted for this compound to explore its full spectrum of applications in pharmaceuticals and beyond.
Mechanism of Action
Safety and Hazards
Future Directions
Isoxazoles, including “6-Ethoxybenzo[d]isoxazol-3-amine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new eco-friendly synthetic strategies and exploring the potential biological applications of isoxazoles .
properties
IUPAC Name |
6-ethoxy-1,2-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-3-4-7-8(5-6)13-11-9(7)10/h3-5H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULLPWIGEXNOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=NO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.